2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole
Description
2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole is a substituted pyrrole derivative characterized by four methyl groups at the 2, 3, 4, and 5 positions of the aromatic ring and an isopropyl group (-CH(CH₃)₂) at the 1-position. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom, and their substituted derivatives are widely studied for applications in organic electronics, pharmaceuticals, and coordination chemistry. The structural features of this compound—particularly the steric bulk introduced by the isopropyl group—may influence its reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
115695-70-0 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3 |
InChI Key |
VPIRGKXUPXGFDG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Canonical SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Synonyms |
1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Chemical Reactions Analysis
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural increments.
The isopropyl group increases the molecular mass by ~42 g/mol and introduces significant steric hindrance compared to the unsubstituted 1-position in 2,3,4,5-Tetramethylpyrrole. This bulk may reduce solubility in polar solvents while enhancing lipophilicity.
Electronic and Steric Effects
- Electronic Effects: Both compounds feature electron-donating methyl groups, which activate the pyrrole ring toward electrophilic substitution.
- Steric Effects : The isopropyl group at position 1 likely hinders access to the nitrogen atom, affecting coordination with metal ions or participation in hydrogen bonding. This contrasts with 2,3,4,5-Tetramethylpyrrole, where the 1-position is less obstructed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
